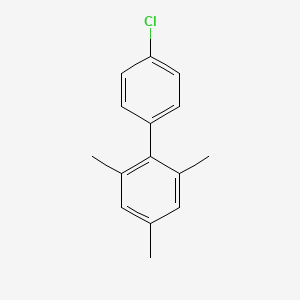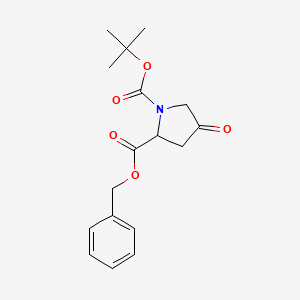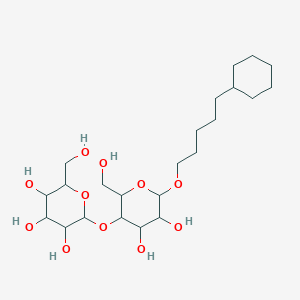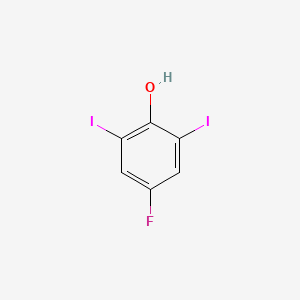
Xylose, 1-O-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylose, 1-O-(2-nitrophenyl)-: is a derivative of xylose, a five-carbon sugar that is a major component of hemicellulose in plant cell walls This compound is characterized by the substitution of a nitrophenyl group at the first carbon position of the xylose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xylose, 1-O-(2-nitrophenyl)- typically involves the reaction of xylose with 2-nitrophenyl derivatives under specific conditions. One common method is the esterification of xylose with 2-nitrophenyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Xylose, 1-O-(2-nitrophenyl)- may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Xylose, 1-O-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroxylose derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminoxylose derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of xylose with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Xylose, 1-O-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism. It serves as a model compound for understanding the mechanisms of enzyme-catalyzed reactions involving xylose derivatives.
Medicine: In medicine, Xylose, 1-O-(2-nitrophenyl)- is explored for its potential as a diagnostic tool. Its derivatives can be used in assays to detect specific enzymes or metabolic pathways associated with certain diseases.
Industry: Industrially, this compound is utilized in the production of biofuels and biochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of value-added products from biomass.
Mecanismo De Acción
The mechanism of action of Xylose, 1-O-(2-nitrophenyl)- involves its interaction with specific enzymes and molecular targets. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of intermediate compounds. These intermediates can then participate in further biochemical pathways, leading to the production of desired products.
Comparación Con Compuestos Similares
Xylitol: A sugar alcohol derived from xylose, commonly used as a sweetener.
Xylose, 1-O-(4-nitrophenyl)-: A similar compound with the nitrophenyl group at the fourth carbon position.
Xylose, 1-O-(2,4-dinitrophenyl)-: A derivative with two nitrophenyl groups, offering different chemical properties.
Uniqueness: Xylose, 1-O-(2-nitrophenyl)- is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. Compared to other derivatives, it offers distinct advantages in terms of its chemical versatility and suitability for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H19NO10 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
[4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3 |
Clave InChI |
RSBQRDKQQIICFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384437.png)

![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)



![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)
![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)




![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)
